3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride is a complex organic compound characterized by its unique structure, which consists of a phenolic core substituted with a benzyloxy group and a dimethylaminomethyl group. Its molecular formula is with a molecular weight of approximately 405.93 g/mol . The compound is soluble in water and exhibits properties typical of phenolic compounds, including potential biological activity.
Due to the lack of information on its use in research, there is no data available on the mechanism of action of this compound.
While the specific mechanisms of action and biological activities of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride are not fully elucidated, it has been cited in several scientific research articles for its potential involvement in various biological processes:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and material science.
Research indicates that compounds similar to 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride may exhibit significant biological activities. These include:
The synthesis of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride typically involves several steps:
Each step requires careful optimization to ensure high yields and purity.
3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride has potential applications in various fields:
Interaction studies involving 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride focus on its binding affinity and interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with serotonin receptors, which could explain its potential antidepressant effects. Further investigations using techniques like molecular docking and in vitro assays are necessary to elucidate these interactions fully.
Several compounds share structural similarities with 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydroxy-N,N-dimethylaniline | Contains a dimethylamino group | Simpler structure, lacks cyclohexyl ring |
Desvenlafaxine | Antidepressant agent | Proven clinical efficacy; different functional groups |
4-(Benzyloxy)phenol | Basic phenolic structure | Lacks additional amine functionality |
The uniqueness of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride lies in its complex arrangement of functional groups that may enhance its biological activity compared to simpler analogs.
3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride is a synthetic organic compound with the CAS number 1841081-56-8 and molecular formula C₂₂H₃₀ClNO₃ (molecular weight: 391.9315 g/mol).
The compound is classified as a hydrochloride salt of a cyclohexanol derivative with a phenol group, benzyloxy substituent, and dimethylaminomethyl side chain.
This compound is structurally and functionally linked to O-desmethyltramadol (O-DSMT), the primary active metabolite of tramadol. Tramadol (C₁₅H₂₁NO₂) undergoes hepatic demethylation via CYP2D6 to form O-DSMT, which exhibits µ-opioid receptor agonism and enhanced analgesic potency compared to tramadol.
Key distinctions include:
The compound’s structure integrates multiple pharmacophoric elements:
The cyclohexanol core and phenol moiety are conserved in tramadol analogs, while the benzyloxy and dimethylaminomethyl groups represent synthetic modifications.
The compound emerged from efforts to optimize tramadol derivative synthesis, particularly for O-DSMT production. Key developments include:
This compound’s research significance lies in its role as a protected intermediate for opioid receptor-targeted analogs, particularly those avoiding CYP2D6-dependent activation.